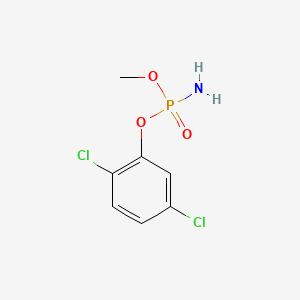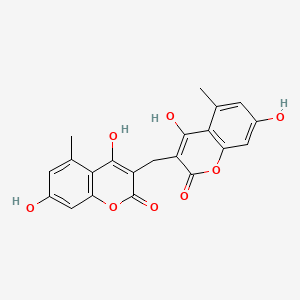
3,3'-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes two benzopyran units connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) typically involves the reaction of 4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzopyran units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran compounds .
Wissenschaftliche Forschungsanwendungen
3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound can inhibit specific enzymes involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Methylenebis(2-hydroxy-4H-chromen-4-one)
- 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavone
- 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(8-hydroxy-3,7-dimethylocta-2,6-dien-1-yl)-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Uniqueness
3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) stands out due to its unique methylene bridge connecting two benzopyran units, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
111518-89-9 |
|---|---|
Molekularformel |
C21H16O8 |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
3-[(4,7-dihydroxy-5-methyl-2-oxochromen-3-yl)methyl]-4,7-dihydroxy-5-methylchromen-2-one |
InChI |
InChI=1S/C21H16O8/c1-8-3-10(22)5-14-16(8)18(24)12(20(26)28-14)7-13-19(25)17-9(2)4-11(23)6-15(17)29-21(13)27/h3-6,22-25H,7H2,1-2H3 |
InChI-Schlüssel |
ZJSWITOLLVUMHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C(=C(C(=O)O2)CC3=C(C4=C(C=C(C=C4C)O)OC3=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



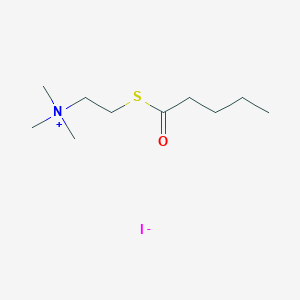
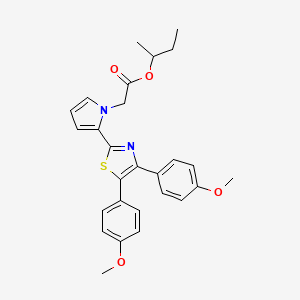
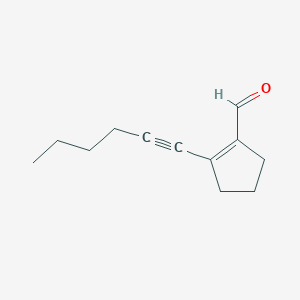
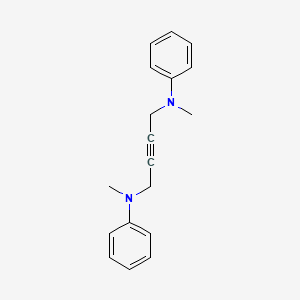
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)
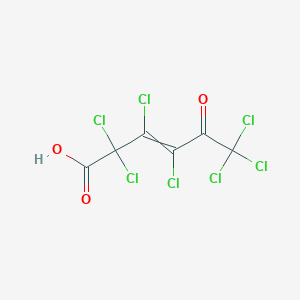
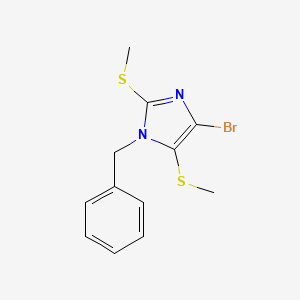
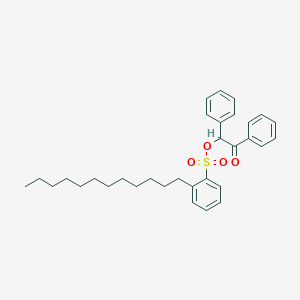

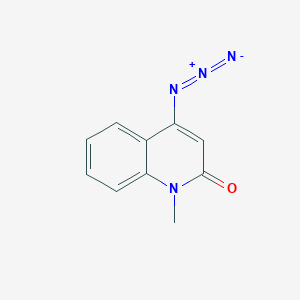

![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
